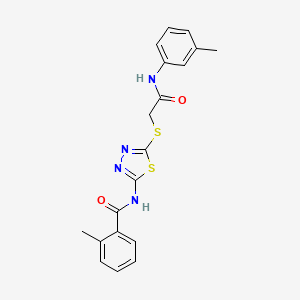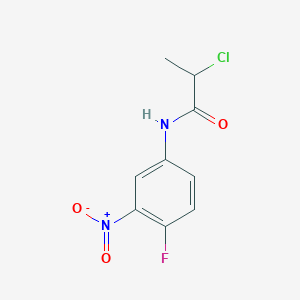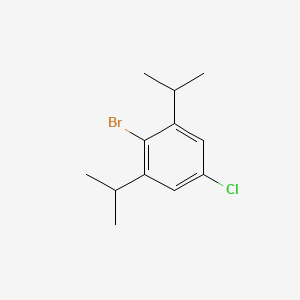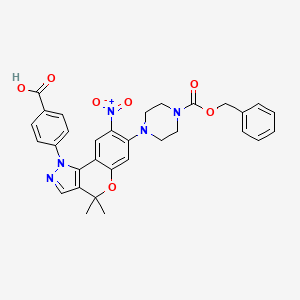
Lin28-let-7a antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lin28-let-7a antagonist 1 is a small molecule inhibitor that specifically targets the interaction between Lin28 proteins and the let-7 family of microRNAs. The compound has shown significant potential in modulating the levels of let-7 microRNAs, which are crucial in various biological processes, including development, stem cell maintenance, and oncogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lin28-let-7a antagonist 1 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in the public domain. it is known that the compound is synthesized through a series of organic reactions involving the use of specific reagents and catalysts .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized facilities equipped with advanced chemical synthesis and purification technologies. The production process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Lin28-let-7a antagonist 1 primarily undergoes interactions with biological molecules rather than traditional chemical reactions like oxidation or reduction. The compound is designed to bind specifically to Lin28 proteins, thereby inhibiting their interaction with let-7 microRNAs .
Common Reagents and Conditions
The compound is typically dissolved in dimethyl sulfoxide (DMSO) for biological assays. The binding assays are conducted under controlled conditions to ensure the specificity and efficacy of the interaction between this compound and its target proteins .
Major Products Formed
The primary outcome of the interaction between this compound and Lin28 proteins is the increased levels of mature let-7 microRNAs. This results in the modulation of gene expression and subsequent biological effects .
Scientific Research Applications
Lin28-let-7a antagonist 1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of the key applications include:
Cancer Research: The compound is used to study the role of Lin28 and let-7 in cancer progression and to develop potential therapeutic strategies targeting this pathway.
Stem Cell Research: This compound is employed to investigate the regulation of stem cell maintenance and differentiation by modulating let-7 levels.
Gene Regulation Studies: Researchers use the compound to explore the mechanisms of post-transcriptional gene regulation mediated by Lin28 and let-7.
Drug Development: The compound serves as a lead molecule for the development of new drugs targeting the Lin28-let-7 pathway.
Mechanism of Action
Lin28-let-7a antagonist 1 exerts its effects by specifically binding to Lin28 proteins, thereby preventing their interaction with let-7 microRNAs. This inhibition allows the processing of precursor let-7 microRNAs into mature let-7 microRNAs, which can then regulate the expression of target genes. The molecular targets and pathways involved include the modulation of oncogenes and tumor suppressor genes, which are critical in cancer development and progression .
Comparison with Similar Compounds
Lin28-let-7a antagonist 1 is unique in its high specificity and potency in targeting the Lin28-let-7 interaction. Similar compounds include other small molecule inhibitors that target protein-microRNA interactions, such as:
Lin28A-let-7a-IN-1: Another inhibitor of the Lin28-let-7 interaction with slightly different potency and specificity.
Lin28B-let-7 antagonist: A compound that inhibits the interaction between Lin28B and let-7 microRNAs.
These compounds share similar mechanisms of action but may differ in their binding affinities, specificities, and biological effects.
Properties
IUPAC Name |
4-[4,4-dimethyl-8-nitro-7-(4-phenylmethoxycarbonylpiperazin-1-yl)chromeno[4,3-c]pyrazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O7/c1-31(2)24-18-32-35(22-10-8-21(9-11-22)29(37)38)28(24)23-16-26(36(40)41)25(17-27(23)43-31)33-12-14-34(15-13-33)30(39)42-19-20-6-4-3-5-7-20/h3-11,16-18H,12-15,19H2,1-2H3,(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHKWXUSQTVIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC(=C(C=C3O1)N4CCN(CC4)C(=O)OCC5=CC=CC=C5)[N+](=O)[O-])N(N=C2)C6=CC=C(C=C6)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(diethylamino)ethyl]-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2786447.png)
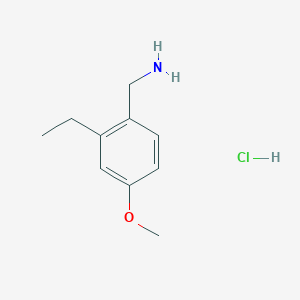
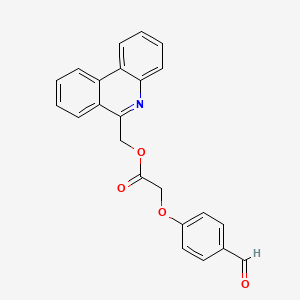
![N-(2-ethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2786453.png)
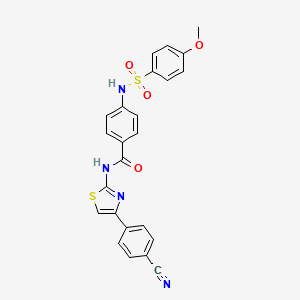
![1,5-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide](/img/structure/B2786459.png)
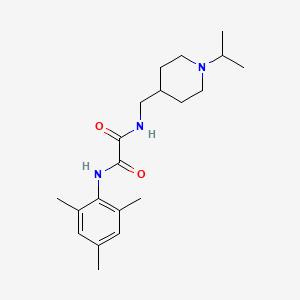
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B2786461.png)
![2-({5-[(quinolin-8-yloxy)methyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2786462.png)
![(8,8-Difluorodispiro[3.1.36.14]decan-2-yl)methanamine;hydrochloride](/img/structure/B2786463.png)
